molecular formula C12H16O3 B1613026 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane CAS No. 89507-60-8

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

Cat. No. B1613026
CAS RN: 89507-60-8
M. Wt: 208.25 g/mol
InChI Key: HHXYSPIYGFSNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane” is a chemical compound with the molecular formula C12H16O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 208.25 .

Scientific Research Applications

Polymer Synthesis and Properties

"2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane" was synthesized and polymerized using a cationic initiator to afford a polymer with a stiff, stretched conformation. This polymer demonstrates a hetero π-stacked structure between side-chain carbonyl and aromatic groups, leading to intramolecular charge transfer interactions (Merlani et al., 2015).

Synthesis Methodologies

Efficient synthesis methods for related compounds, such as "8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol," have been developed through a simple and inexpensive procedure starting from 2-methoxy phenol, demonstrating the versatility of oxirane compounds in synthesis (Shindikar & Viswanathan, 2011).

Electrochromic Materials

The synthesis of "2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane" and its polymerization to produce materials with significant electrochromic properties, including high contrast ratios and fast response times, highlights the application of oxirane derivatives in developing advanced materials (Zhang et al., 2014).

Anticorrosive Behavior

Aromatic epoxy monomers derived from oxirane compounds, such as "2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline," have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic solutions, showcasing the potential of oxirane derivatives in anticorrosion applications (Dagdag et al., 2019).

Chemical Stability and Reactivity

Studies on the stability of silorane dental monomers in aqueous systems have been conducted to test the reactivity of oxirane groups with water. Siloranes, which are silicon-based monomers with oxirane functionality, showed stability in various aqueous environments, indicating their suitability for use in dental composites (Eick et al., 2006).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane" . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

The future directions of “2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane” are not specified in the sources I found. As a chemical compound used for research and development , its future directions would likely depend on the outcomes of current research involving this compound.

properties

IUPAC Name

2-[[2-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-4-2-3-5-12(10)15-9-11-8-14-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYSPIYGFSNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632774
Record name 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

CAS RN

89507-60-8
Record name 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 5
Reactant of Route 5
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.